

Spectroscopic Profile of 4-Methoxyphenylacetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methoxyphenyl**acetic acid, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4-methoxyphenyl**acetic acid are presented below.

^1H NMR Data

The ^1H NMR spectrum of **4-methoxyphenyl**acetic acid was acquired in deuterated chloroform (CDCl_3) at a frequency of 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.22 - 7.20	d	2H	Ar-H (ortho to CH ₂ COOH)
6.89 - 6.87	d	2H	Ar-H (ortho to OCH ₃)
3.81	s	3H	OCH ₃
3.60	s	2H	CH ₂

Table 1: ¹H NMR data for **4-methoxyphenyl**acetic acid in CDCl₃.[\[1\]](#)[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum of **4-methoxyphenyl**acetic acid was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
178.5	C=O (Carboxylic Acid)
158.8	Ar-C (para to CH ₂ COOH)
130.4	Ar-C (ortho to CH ₂ COOH)
126.0	Ar-C (ipso)
114.2	Ar-C (ortho to OCH ₃)
55.2	OCH ₃
40.2	CH ₂

Table 2: ¹³C NMR data for **4-methoxyphenyl**acetic acid in CDCl₃.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-methoxyphenyl**acetic acid are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3100	Strong, Broad	O-H stretch (Carboxylic Acid)
1700	Strong	C=O stretch (Carboxylic Acid)
1610, 1510	Medium	C=C stretch (Aromatic Ring)
1240	Strong	C-O stretch (Aryl Ether)
1180	Medium	C-O stretch (Carboxylic Acid)
830	Strong	C-H bend (para-disubstituted Aromatic)

Table 3: Key IR absorption bands for **4-methoxyphenyl**acetic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization mass spectrum of **4-methoxyphenyl**acetic acid shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
166	Moderate	$[M]^+$ (Molecular Ion)
121	High	$[M - \text{COOH}]^+$
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	Low	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)

Table 4: Mass spectrometry data for **4-methoxyphenyl**acetic acid.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of **4-methoxyphenylacetic acid** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[6] The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used for ^1H NMR acquisition.
- Key parameters include a pulse angle of 30-90 degrees, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.^[7]
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.^{[8][9]}
- A standard pulse sequence with broadband proton decoupling is used.
- Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- The FID is processed similarly to the ^1H NMR data, and chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

- Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil).[10] This mull is then placed between two salt plates (e.g., NaCl or KBr).[11]

Data Acquisition:

- A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.
- The sample is placed in the IR beam path of the spectrometer.
- The spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} . [12] The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

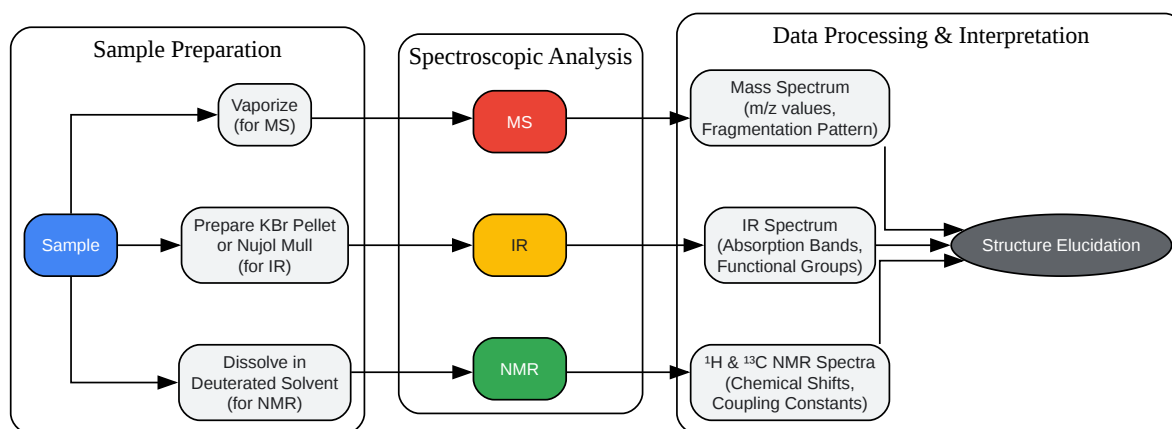
- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.[14]

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a potential fragmentation pathway for **4-methoxyphenylacetic acid** in mass spectrometry.



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